molecular formula C28H32N4O5S B1671107 Edonentan CAS No. 210891-04-6

Edonentan

カタログ番号: B1671107
CAS番号: 210891-04-6
分子量: 536.6 g/mol
InChIキー: ORJRYNKVKJAJPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エドネタンは、エンドセリンA受容体に特異的に作用する、高選択的なエンドセリン受容体拮抗薬です。 エドネタンは、分子式がC28H32N4O5Sであるビフェニルスルホンアミド化合物です 。エドネタンは、主に血管拡張作用のために、循環器系の病気の治療に用いられます。

準備方法

合成経路および反応条件: エドネタンの合成には、保護された前駆体の調製から始まる複数の段階が含まれます。 一般的な方法の1つは、保護されたアルデヒドの還元アミノ化に続いてアルキル化を行う方法です 次に、デスメチル前駆体をヨウ化メチルと反応させ、その後、高速液体クロマトグラフィーを用いて脱保護および精製を行います

工業生産方法: エドネタンの工業生産は、一般的に同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件を厳密に制御することが含まれます。 反応監視および精製のために自動システムを使用することは、工業環境では一般的です

化学反応の分析

反応の種類: エドネタンは、以下を含む様々な化学反応を起こします。

一般的な試薬および条件:

主要な生成物:

科学的研究の応用

Ophthalmological Applications

Glaucoma Treatment
Edonentan has been investigated for its potential in treating glaucoma. Research indicates that it can improve retinal blood flow and reduce intraocular pressure (IOP), which are critical factors in managing glaucoma. In a healthy rabbit model, this compound demonstrated the ability to increase perfusion to the retina, thus reducing damage to retinal cells. This effect is believed to be mediated through mechanisms that enhance blood vessel radius, leading to improved retinal blood flow as described by Poiseuille's Law:

Blood flow=perfusion pressure×πr48ηl\text{Blood flow}=\frac{\text{perfusion pressure}\times \pi r^4}{8\eta l}

where rr is the blood vessel radius, η\eta is blood viscosity, and ll is the length of the blood vessel .

Diabetic Retinopathy
In diabetic retinopathy, this compound's role is to counteract ischemia and oxidative injury by improving retinal perfusion and reducing vascular endothelial growth factor (VEGF) upregulation. This action may help slow neovascularization and mitigate complications associated with macular edema .

Renal Applications

Chronic Kidney Disease
this compound has shown protective effects in models of chronic kidney disease. Studies have indicated that endothelin receptor antagonists can normalize the expression of growth factors and reduce extracellular matrix proteins, thereby diminishing renal fibrosis and glomerular injury. For instance, in diabetic rat models, this compound reduced proteinuria and improved kidney function without significantly altering blood pressure .

Proteinuria Reduction
Clinical trials have explored the efficacy of this compound in reducing proteinuria in patients with diabetic nephropathy. The compound's ability to block endothelin receptors contributes to its renoprotective effects, making it a candidate for further investigation in renal therapies .

Cardiovascular Applications

Hypertension Management
this compound may play a role in managing resistant hypertension. The blockade of endothelin receptors has been associated with vasodilation and improved hemodynamics in patients with heart failure. The compound has been studied alongside others like bosentan and ambrisentan for their effects on vascular resistance and cardiac output .

Heart Failure Treatment
Research indicates that endothelin receptor antagonists can improve outcomes in heart failure patients by decreasing vascular resistance and enhancing cardiac output. Although some studies have shown mixed results regarding efficacy, ongoing research aims to clarify the therapeutic potential of this compound in this area .

Table 1: Summary of Key Studies on this compound

StudyApplicationFindings
Sasaoka et al., 2006GlaucomaIncreased retinal blood flow; reduced optic nerve damage in rabbit model
Spires et al., 2023Chronic Kidney DiseaseDiminished glomerular injury; reduced proteinuria in diabetic rats
Clozel et al., 1994Heart FailureImproved cardiac output; decreased vascular resistance with endothelin antagonists

作用機序

エドネタンは、血管収縮に関与するエンドセリンA受容体を選択的に阻害することにより、その効果を発揮します。この受容体を阻害することにより、エドネタンは血管拡張を促進し、血圧を低下させます。 分子標的は、エンドセリンA受容体を含み、関連する経路は、血管の緊張と血流の調節に関与しています

類似の化合物との比較

類似の化合物:

エドネタンの独自性: エドネタンは、エンドセリンB受容体に対する80,000倍の選択性を持ち、エンドセリンA受容体に対する高い選択性が特徴です 。この高い選択性により、他のエンドセリン受容体を介したプロセスに影響を与えることなく、循環器系の病気に関与する特定の経路を標的とするのに特に効果的です。

類似化合物との比較

Uniqueness of Edonentan: this compound is unique due to its high selectivity for the endothelin A receptor, with an 80,000-fold selectivity over the endothelin B receptor . This high selectivity makes it particularly effective in targeting specific pathways involved in cardiovascular diseases without affecting other endothelin receptor-mediated processes.

生物活性

Edonentan is a selective endothelin receptor antagonist primarily targeting the ETA receptor subtype. It has been investigated for its potential therapeutic applications in various conditions, particularly those related to vascular and ocular health. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound acts by blocking the endothelin-1 (ET-1) peptide from binding to its receptors, specifically the ETA and ETB receptors. The inhibition of these receptors results in various physiological effects:

  • Vasodilation : By antagonizing ETA receptors, this compound promotes vasodilation, leading to decreased vascular resistance and improved blood flow.
  • Reduction of Intraocular Pressure (IOP) : In ocular applications, this compound has shown promise in reducing IOP, which is critical in managing glaucoma.
  • Neuroprotection : The compound may offer neuroprotective effects by improving retinal blood flow and preventing retinal cell damage associated with conditions like diabetic retinopathy.

Pharmacological Effects

The biological activity of this compound has been characterized through various studies, demonstrating its efficacy in multiple therapeutic contexts:

  • Cardiovascular Effects :
    • This compound has been shown to reduce blood pressure and improve cardiac function in models of heart failure by decreasing vasoconstriction mediated by ET-1 .
    • It exhibits positive inotropic effects, enhancing heart muscle contraction without increasing heart rate .
  • Ocular Applications :
    • In studies involving animal models, this compound significantly improved retinal blood flow and reduced optic nerve damage caused by elevated IOP .
    • The compound has been evaluated alongside other agents for its potential to enhance the efficacy of glaucoma treatments by providing neuroprotective benefits .
  • Renal Effects :
    • Research indicates that this compound may have beneficial effects on kidney function, particularly in chronic kidney disease models where ET-1 levels are elevated . It has been shown to improve renal hemodynamics and reduce proteinuria.

Case Studies

Several clinical and preclinical studies have assessed the efficacy of this compound:

  • Glaucoma Treatment : A study using a healthy rabbit model demonstrated that this compound effectively improved retinal blood flow compared to standard IOP-lowering treatments. The improvement was quantified using Poiseuille's Law to assess changes in blood vessel radius and perfusion pressure .
  • Diabetic Retinopathy : In models of diabetic retinopathy, this compound treatment resulted in reduced hypoxia and inflammation within the retina, potentially slowing the progression of vascular complications associated with diabetes .

Data Table: Summary of Biological Activities

Activity AreaEffectMechanism
CardiovascularDecreased blood pressureETA receptor blockade
Ocular HealthReduced IOP; improved retinal perfusionAntagonism of ET-1
Renal FunctionImproved kidney function; reduced proteinuriaInhibition of ET-1 signaling
NeuroprotectionPrevention of retinal cell deathEnhanced blood flow

特性

IUPAC Name

N-[[2-[2-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-(1,3-oxazol-2-yl)phenyl]methyl]-N,3,3-trimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O5S/c1-18-19(2)37-30-26(18)31-38(34,35)24-10-8-7-9-23(24)22-12-11-20(27-29-13-14-36-27)15-21(22)17-32(6)25(33)16-28(3,4)5/h7-15H,16-17H2,1-6H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJRYNKVKJAJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C4=NC=CO4)CN(C)C(=O)CC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175320
Record name Edonentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210891-04-6
Record name Edonentan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210891046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edonentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDONENTAN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5016F5ZH4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the title product of Step F in 300 ml of CH2Cl2 at 0° C., triethylamine (6.17 g, 60.96 mmol) was added and stirred for 5 minutes. To the mixture, t-butylacetyl chloride (3.98 g, 29.57 mmol) was added dropwise over 10 minutes. The reaction mixture was stirred at 0° C. for 10 minutes and at room temperature for 1 hr. 100 ml 10% aqueous NaHSO4 was added. The aqueous layer was extracted with 100 ml CH2Cl2. The combined organic extracts were washed with 100 ml H2O, 50 ml brine, dried and concentrated. The residue was chromatographed on silica gel using 60:40:1 hexane/EtOAc/AcOH to provide the title product of this Example (13.10 g, 80% for two steps) as a white solid. melting point=120-128° C. (amorphous).
Name
title product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edonentan
Reactant of Route 2
Reactant of Route 2
Edonentan
Reactant of Route 3
Reactant of Route 3
Edonentan
Reactant of Route 4
Reactant of Route 4
Edonentan
Reactant of Route 5
Reactant of Route 5
Edonentan
Reactant of Route 6
Reactant of Route 6
Edonentan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。